delta-Tocopheramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
delta-Tocopheramine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Preparation Methods
The synthesis of delta-Tocopheramine involves several steps, starting from basic organic molecules. The synthetic route typically includes the following steps:
Formation of the benzopyran ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trimethyltridecyl side chain: This step involves the alkylation of the benzopyran ring with a trimethyltridecyl group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
delta-Tocopheramine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include halogens and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
delta-Tocopheramine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of delta-Tocopheramine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
delta-Tocopheramine can be compared with other benzopyran derivatives. Similar compounds include:
2H-1-Benzopyran-6-ol: Known for its antioxidant properties.
2H-1-Benzopyran-6-amine: Studied for its potential therapeutic applications.
2H-1-Benzopyran-6-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18230-02-9 |
---|---|
Molecular Formula |
C27H47NO |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3 |
InChI Key |
VORNVULEBPTBJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Synonyms |
delta-Toc-amine delta-tocopheramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.